molecular formula C13H16N4O B11868913 (3-Aminopyrrolidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone

(3-Aminopyrrolidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone

Katalognummer: B11868913
Molekulargewicht: 244.29 g/mol
InChI-Schlüssel: APJLYWMBXMLQBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Aminopyrrolidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone is a synthetic organic compound that features a pyrrolidine ring and an indazole moiety

Vorbereitungsmethoden

The synthesis of (3-Aminopyrrolidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indazole Moiety: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with ketones or aldehydes under acidic conditions.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an appropriate electrophile.

    Final Coupling: The final step involves coupling the indazole and pyrrolidine moieties through a methanone linkage, often using reagents like carbodiimides or other coupling agents under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Analyse Chemischer Reaktionen

(3-Aminopyrrolidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine or indazole rings, where nucleophiles such as halides or amines replace existing substituents.

    Hydrolysis: The methanone linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Wissenschaftliche Forschungsanwendungen

(3-Aminopyrrolidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Research: It is used as a tool compound to investigate biological pathways and molecular mechanisms in cell signaling and metabolism.

    Industrial Applications: The compound’s unique chemical structure makes it a candidate for use in the synthesis of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of (3-Aminopyrrolidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Vergleich Mit ähnlichen Verbindungen

(3-Aminopyrrolidin-1-yl)(1-methyl-1H-indazol-3-yl)methanone can be compared with other similar compounds, such as:

    (3-Aminopyrrolidin-1-yl)(1H-indazol-3-yl)methanone: Lacks the methyl group on the indazole ring, which may affect its binding affinity and biological activity.

    (3-Aminopyrrolidin-1-yl)(1-methyl-1H-indazol-3-yl)ethanone: Has an ethanone linkage instead of methanone, potentially altering its chemical reactivity and pharmacokinetic properties.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H16N4O

Molekulargewicht

244.29 g/mol

IUPAC-Name

(3-aminopyrrolidin-1-yl)-(1-methylindazol-3-yl)methanone

InChI

InChI=1S/C13H16N4O/c1-16-11-5-3-2-4-10(11)12(15-16)13(18)17-7-6-9(14)8-17/h2-5,9H,6-8,14H2,1H3

InChI-Schlüssel

APJLYWMBXMLQBQ-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)N3CCC(C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.